

biological activity of D-glutamine enantiomer

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Compound Focus: DL-Glutamine

CAS No.: 56-85-9

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D-Glutamine at a Glance

The table below summarizes the key biological activities and research findings related to D-glutamine.

Biological Area / System	Observed Activity / Role of D-Glutamine	Key Findings / Quantitative Data
General Metabolism	Substrate for specific metabolic pathways [1]	Converted to 5-oxo-D-proline by the enzyme D-glutamate cyclase in heart mitochondria.
Chiral Sensing & Adsorption	Selective recognition by chiral materials [2]	A chiral metal-organic framework (PCN-128Y-1) showed higher affinity for D-glutamine, with an adsorption capacity (Q_e) of 1607 mg g⁻¹ for D-Gln vs. 967 mg g⁻¹ for L-Gln [2].
Bacterial Biofilm Formation	Modulator of biofilm development in some bacteria [3]	Generally stimulated biofilm formation in <i>Klebsiella pneumoniae</i> and <i>Pseudomonas aeruginosa</i> ; showed neither negative nor positive effects on <i>E. faecalis</i> biofilm [3].
Yeast Fermentation Metabolism	Upregulated metabolite under specific conditions [4]	Up-regulated approximately 1.33 times in yeast with sonication treatment, suggested to be beneficial for synthesizing the antioxidant glutathione and for cell activity [4].

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Baseline Levels in Mammalian Brain	Presence in brain tissue with regional variation [5]	Detected in perfused mouse brain tissue; levels were about 13% lower in the cortex compared to the hippocampus [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in the cited studies.

Protocol for Chiral Fluorescence Recognition and Adsorption

This method, used to study the selective recognition of D-glutamine, involves a chiral metal-organic framework (MOF) as a sensor and adsorbent [2].

- **Material Synthesis:** The chiral MOF, **PCN-128Y-1**, is synthesized via the Solvent-Assisted Ligand Incorporation (SALI) method. This involves dispersing the parent MOF (PCN-128Y) and the chiral modifier (L-dibenzoyl tartaric acid, L-DBTarA) in dimethylformamide (DMF) at a molar ratio of 1:2, followed by heating at 60°C for 24 hours [2].
- **Fluorescence Measurement:**
 - Prepare an aqueous suspension of PCN-128Y-1 at a concentration of 0.05 mg mL⁻¹.
 - Mix 2.0 mL of the suspension with 50 µL of a 1 mol L⁻¹ solution of the D- or L-glutamine enantiomer.
 - Sonicate the mixture for 30 seconds to ensure interaction.
 - Measure the fluorescence spectra at an excitation wavelength of 325 nm. The quenching efficiency is analyzed using Stern-Volmer plots [2].
- **Adsorption Capacity Measurement:**
 - Add 1.0 mg of PCN-128Y-1 to 10 mL of an aqueous solution of D- or L-glutamine (concentration range: 0.1 to 5.0 mmol L⁻¹).
 - Incubate the mixture for 12 hours at room temperature after ultrasonication.
 - Separate the supernatant and analyze the concentration of the unadsorbed glutamine enantiomer using ultraviolet spectroscopy.
 - The adsorption capacity (Q_e) is calculated from the concentration difference [2].

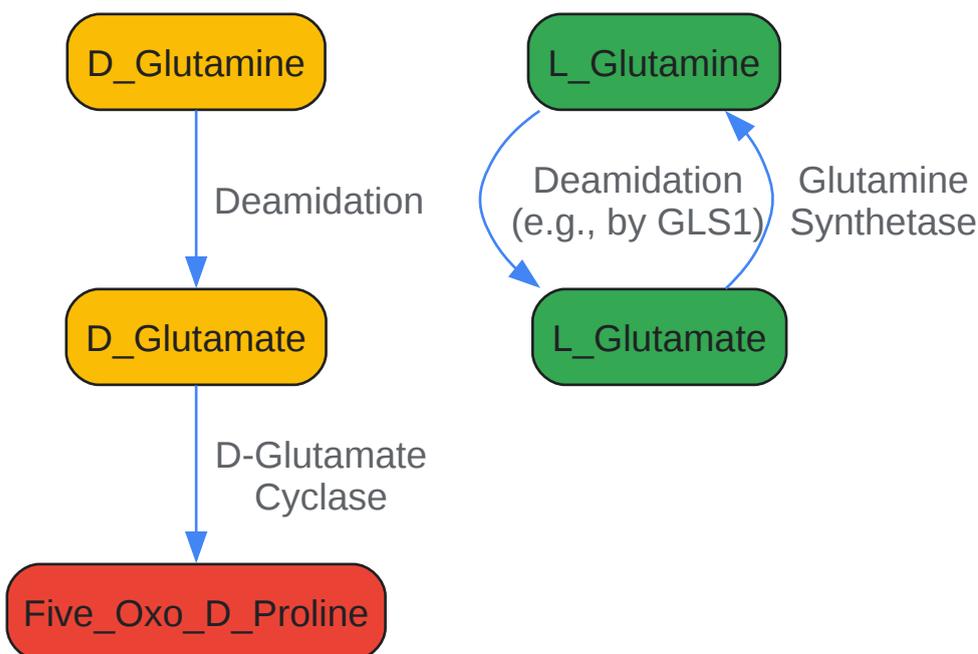
Protocol for Analyzing D-Amino Acids in Tissue

This protocol is crucial for establishing baseline levels of D-glutamine in biological samples, such as brain tissue [5].

- **Sample Preparation:** To eliminate interference from blood-borne amino acids, perform transcatheter perfusion on anesthetized mice with a suitable buffer (e.g., phosphate-buffered saline) to remove blood from the vasculature. Subsequently, dissect the brain regions of interest (e.g., hippocampus and cortex) [5].
- **Amino Acid Analysis:**
 - Homogenize the perfused tissue samples.
 - Analyze the free amino acid content using **two-dimensional high-performance liquid chromatography (2D-HPLC)**. This technique effectively separates L- and D-amino acid enantiomers.
 - Employ highly sensitive fluorescence detection for quantification. The specific conditions (column type, mobile phase, derivatization agent) will vary based on the laboratory setup [5] [1].

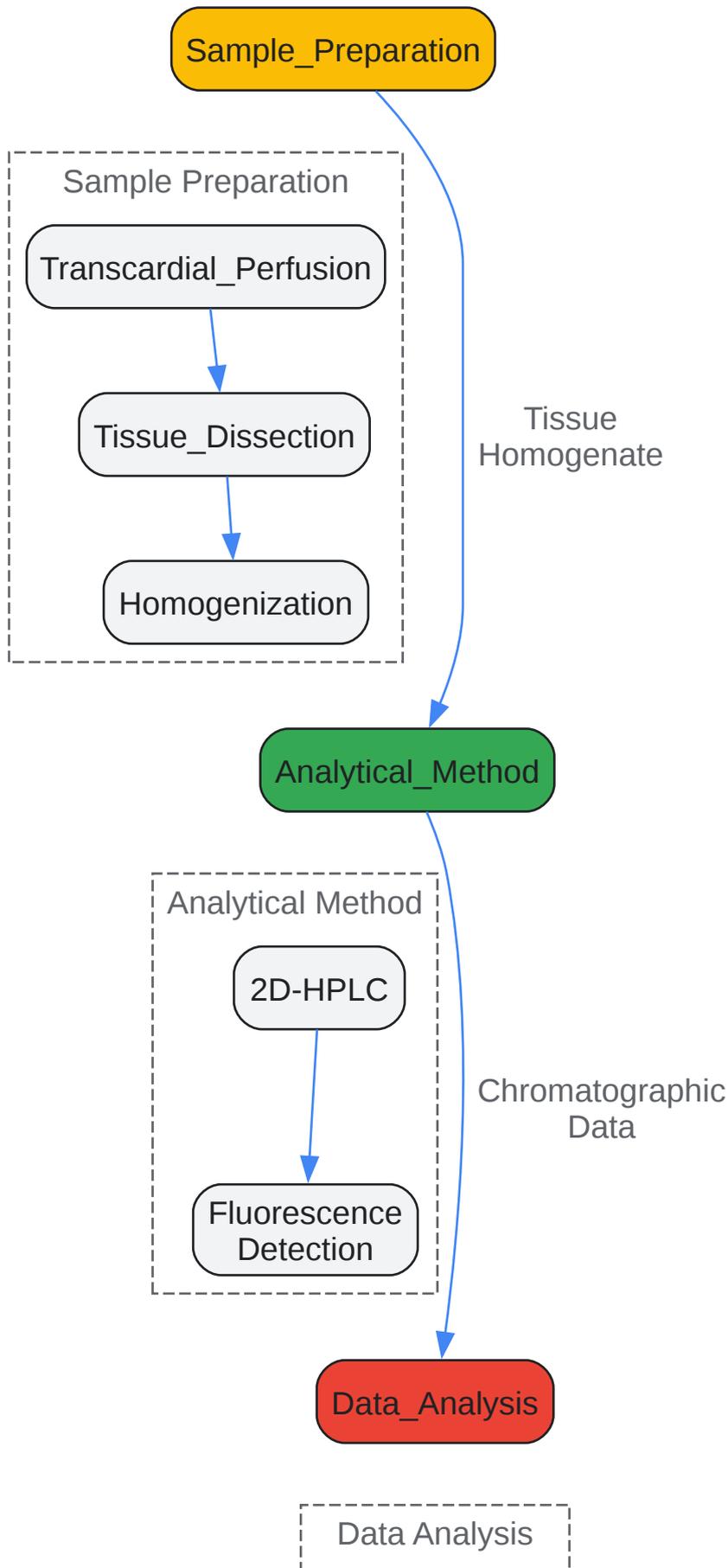
Visualizing D-Glutamine Metabolism and Analysis

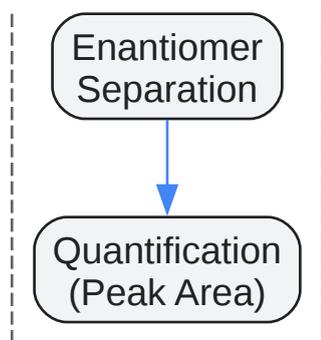
The following diagrams, created using Graphviz, illustrate the core metabolic pathway of D-glutamine and the experimental workflow for its analysis, as described in the research.



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Diagram 1: The metabolic pathway of D-glutamine in mammals involves its conversion to D-glutamate, which is then cyclized to 5-oxo-D-proline by a specific mitochondrial enzyme. This is distinct from the reversible L-glutamate/L-glutamine cycle [1].





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Diagram 2: The standard workflow for analyzing D-glutamine in tissue involves perfusion to remove blood, tissue processing, separation of enantiomers via 2D-HPLC, and final quantification [5] [1].

Research Implications and Future Directions

The biological activities of D-glutamine position it as a molecule of significant interest for future research and therapeutic development.

- **Therapeutic Target Potential:** The discovery of D-glutamate cyclase and its specific metabolism of D-glutamine/glutamate opens a new avenue for investigating its role in heart function and disease, as its expression is decreased in a mouse model of heart failure [1].
- **Chiral Sensing and Separation:** The development of materials like PCN-128Y-1 that can selectively distinguish and adsorb D-glutamine is critical for developing accurate diagnostic tools and for the production of pure enantiomer pharmaceuticals [2].
- **Role in Microbial Systems:** The impact of D-glutamine on bacterial biofilm formation suggests that it may play a role in microbial community dynamics and pathogenicity, which warrants further investigation for potential antimicrobial strategies [3].

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